molecular formula C21H28ClN3O B12743174 Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate CAS No. 97633-95-9

Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate

Cat. No.: B12743174
CAS No.: 97633-95-9
M. Wt: 373.9 g/mol
InChI Key: SDKIAXKEHLNJEN-UHFFFAOYSA-N
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Description

Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . This specific compound is notable for its unique structure, which includes a dimethylamino group and a phenyl group, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate, can be achieved through several methods. One common approach involves the use of α,β-unsaturated aldehydes and substituted anilines. The Skraup and Doebner–Miller reactions are frequently employed for this purpose . These reactions typically require the presence of a Brønsted acid catalyst, such as phosphotungstic acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of quinoline derivatives often involves the use of catalytic systems to enhance efficiency and yield. Green and sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids, have gained popularity due to their environmental benefits . These methods not only reduce the use of hazardous solvents but also improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Quinoline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the nitrogen atom in the quinoline ring makes these compounds highly reactive and versatile in organic synthesis .

Common Reagents and Conditions

    Oxidation: Quinoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .

Scientific Research Applications

Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, some quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth.

Comparison with Similar Compounds

Quinoline, 2-((3-(dimethylamino)propyl)methylamino)-4-phenyl-, monohydrochloride, monohydrate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

97633-95-9

Molecular Formula

C21H28ClN3O

Molecular Weight

373.9 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-(4-phenylquinolin-2-yl)propane-1,3-diamine;hydrate;hydrochloride

InChI

InChI=1S/C21H25N3.ClH.H2O/c1-23(2)14-9-15-24(3)21-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)22-21;;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H;1H2

InChI Key

SDKIAXKEHLNJEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl

Origin of Product

United States

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